molecular formula C13H13F8NO B12112160 (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine

Cat. No.: B12112160
M. Wt: 351.23 g/mol
InChI Key: VHRWQMXUGYHCAH-UHFFFAOYSA-N
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Description

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts high thermal stability, chemical resistance, and unique reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine typically involves multi-step organic reactions. One common route includes the reaction of 3-pentafluoroethyloxy-propylamine with 4-trifluoromethyl-benzyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and recrystallization is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted amines or other functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine is used as a building block for synthesizing complex fluorinated compounds. Its unique reactivity makes it valuable in developing new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its fluorinated structure can enhance the stability and bioavailability of pharmaceuticals.

Medicine

In medicine, this compound derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

Industrially, this compound is used in the production of specialty chemicals, including surfactants and lubricants, due to its chemical resistance and stability.

Mechanism of Action

The mechanism of action of (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with biological molecules, affecting their function. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-phenyl)-amine
  • (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-methanol

Uniqueness

Compared to similar compounds, (3-Pentafluoroethyloxy-propyl)-(4-trifluoromethyl-benzyl)-amine exhibits higher thermal stability and unique reactivity due to the presence of multiple fluorine atoms. This makes it particularly valuable in applications requiring high chemical resistance and stability.

Properties

Molecular Formula

C13H13F8NO

Molecular Weight

351.23 g/mol

IUPAC Name

3-(1,1,2,2,2-pentafluoroethoxy)-N-[[4-(trifluoromethyl)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C13H13F8NO/c14-11(15,16)10-4-2-9(3-5-10)8-22-6-1-7-23-13(20,21)12(17,18)19/h2-5,22H,1,6-8H2

InChI Key

VHRWQMXUGYHCAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNCCCOC(C(F)(F)F)(F)F)C(F)(F)F

Origin of Product

United States

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